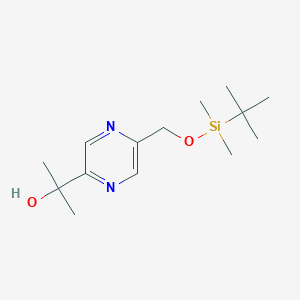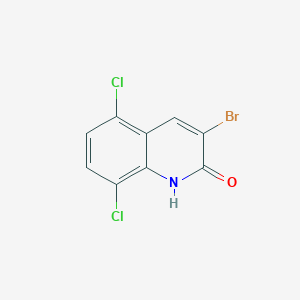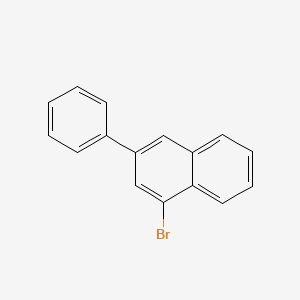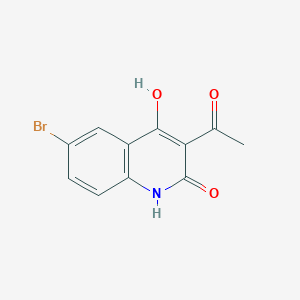
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is a complex organic compound that features a pyrazine ring substituted with a tert-butyldimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The pyrazine ring is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, leading to more sustainable and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial in synthetic applications where precise control over reaction pathways is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)ethanol
Uniqueness
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is unique due to its combination of a pyrazine ring and a tert-butyldimethylsilyl group. This structure provides both stability and reactivity, making it a valuable compound in various synthetic applications.
Propriétés
Formule moléculaire |
C14H26N2O2Si |
|---|---|
Poids moléculaire |
282.45 g/mol |
Nom IUPAC |
2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrazin-2-yl]propan-2-ol |
InChI |
InChI=1S/C14H26N2O2Si/c1-13(2,3)19(6,7)18-10-11-8-16-12(9-15-11)14(4,5)17/h8-9,17H,10H2,1-7H3 |
Clé InChI |
YSGFEVBLNCUQKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=N1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)

![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)





![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)




